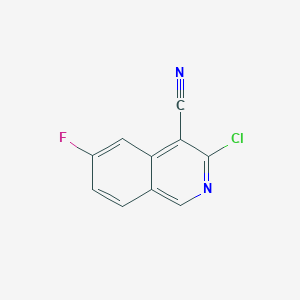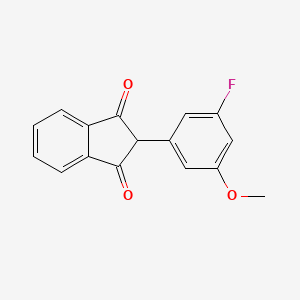
Ethyl 6-chloro-4-methoxy-5-methylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-chloro-4-methoxy-5-methylnicotinate is a chemical compound with the molecular formula C10H12ClNO3. It is a derivative of nicotinic acid and belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to the nicotinic acid core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-methoxy-5-methylnicotinate typically involves the esterification of 6-chloro-4-methoxy-5-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Ethyl 6-chloro-4-methoxy-5-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 6-chloro-4-methoxy-5-methylnicotinic acid.
Reduction: Formation of 6-chloro-4-methoxy-5-methyl-3-pyridinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 6-chloro-4-methoxy-5-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of Ethyl 6-chloro-4-methoxy-5-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Ethyl 6-chloro-4-methoxy-5-methylnicotinate can be compared with other similar compounds such as:
Ethyl 6-chloro-5-methylnicotinate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Ethyl 4,6-dichloro-5-methylnicotinate: Contains an additional chloro group, which may enhance its antimicrobial properties.
Ethyl 6-chloro-5-methylpicolinate: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
属性
分子式 |
C10H12ClNO3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC 名称 |
ethyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H12ClNO3/c1-4-15-10(13)7-5-12-9(11)6(2)8(7)14-3/h5H,4H2,1-3H3 |
InChI 键 |
AOQMKYLXEJWWLM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(C(=C1OC)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13672762.png)
![6-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13672770.png)
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13672786.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13672799.png)






